Lysine butyrate

Pharmacokinetics Bioavailability Nutraceutical formulation

Lysine butyrate is a PK-optimized butyrate delivery vehicle overcoming limitations of conventional salts and prodrugs. Unlike sodium butyrate, this L-lysine salt is odor-mitigated and fully water-soluble, enabling liquid and powder formulations. Clinical data: 180% higher Cmax vs sodium butyrate, 75% greater AUC vs tributyrin at equivalent dose, faster Tmax (20 vs 51.5 min). Enables lower fill weights, fewer capsules, superior HDAC inhibition target engagement.

Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
CAS No. 80407-71-2
Cat. No. B1675771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine butyrate
CAS80407-71-2
SynonymsLysine butyrate
Molecular FormulaC10H22N2O4
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCCC(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1
InChIKeyRAQUISHGVNOAMH-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysine Butyrate (CAS 80407-71-2) for PK-Optimized Butyrate Delivery: Technical Baseline for Procurement


Lysine butyrate is the L-lysine salt of butyric acid, belonging to the class of short-chain fatty acid (SCFA) salts designed as butyrate delivery vehicles. It comprises the essential amino acid L-lysine ionically paired with butyrate, yielding a water-soluble, odor-mitigated solid with a molecular formula of C10H22N2O4 and molecular weight of 234.29 g/mol [1]. Unlike simple sodium salts or triglyceride prodrugs (e.g., tributyrin), this salt form alters physicochemical and pharmacokinetic (PK) properties relevant to oral delivery and formulation flexibility [2].

Why Generic Butyrate Salts or Prodrugs Are Not Directly Substitutable for Lysine Butyrate


Direct substitution among butyrate forms—lysine butyrate, sodium butyrate, and tributyrin—is scientifically unjustified due to major, quantifiable differences in pharmacokinetic (PK) parameters that govern systemic availability. These differences arise from the distinct physicochemical properties of each form: sodium butyrate is a simple ionic salt, tributyrin is a triglyceride prodrug requiring lipase-mediated hydrolysis for butyrate release, and lysine butyrate is an amino acid salt. As demonstrated in a randomized, three-arm, crossover clinical trial (NCT06700785), these forms yield non-equivalent plasma butyrate exposures [1]. Consequently, assuming bioequivalence or dose-linear translation among these forms without PK characterization can confound experimental reproducibility and lead to variable in vivo efficacy in both research and commercial formulations.

Lysine Butyrate Quantitative Differentiation: Pharmacokinetic and Formulation Evidence vs. Sodium Butyrate and Tributyrin


Superior Peak Plasma Butyrate Concentration (Cmax) Relative to Sodium Butyrate and Tributyrin

In a direct head-to-head PK study in healthy men (N=10) administered a single dose containing 786 mg butyric acid equivalents, lysine butyrate (LysB) achieved a 180% greater peak plasma butyrate concentration (Cmax) than sodium butyrate (NaB) and a 398% greater Cmax than tributyrin (TB) [1].

Pharmacokinetics Bioavailability Nutraceutical formulation

Enhanced Total Systemic Butyrate Exposure (AUC) Compared to Tributyrin

Lysine butyrate (LysB) produced a 75% greater total systemic exposure (AUC0-210) than tributyrin (TB), indicating more efficient absorption and/or reduced first-pass clearance relative to the prodrug [1].

Pharmacokinetics Bioavailability Oral delivery

Faster Time to Maximum Plasma Concentration (Tmax) Versus Tributyrin

Lysine butyrate (LysB) achieved peak plasma butyrate concentration significantly faster than tributyrin (TB), with a mean Tmax of 20.0 ± 0.0 minutes compared to 51.5 ± 21.7 minutes for TB [1].

Pharmacokinetics Absorption rate Onset of action

Complete Aqueous Solubility Enabling Liquid Formulation and Taste Masking

Lysine butyrate, specifically as the proprietary BIOMEnd™ form, is reported to exhibit complete solubility in aqueous liquid solutions, enabling uniform dispersion and eliminating issues of sedimentation and uneven distribution observed with traditional butyrate salts [1]. This property also facilitates taste-masking in ready-to-mix drinkable formats, addressing a major commercial barrier for sodium butyrate and tributyrin [2].

Formulation Solubility Palatability Product development

Butyrate Moiety as Potent Endogenous HDAC Inhibitor (Class-Level Evidence)

Butyrate, the active moiety released from lysine butyrate, is a well-characterized histone deacetylase (HDAC) inhibitor. In nuclear extracts from HT-29 human colon carcinoma cells, butyrate inhibits HDAC activity with an IC50 of 0.09 mM, demonstrating significantly greater potency than other SCFAs such as propionate [1].

Epigenetics HDAC inhibition Colon cancer Chemoprevention

Patent-Pending Form with Specific Food-Grade Claims

A recent U.S. patent application (US 2025/0383827 A1) specifically claims food products comprising L-lysine butyrate that do not contain gluten and are not baked products, indicating a recognized commercial and technical distinction for this salt form in edible applications [1].

Intellectual property Food formulation Gluten-free

Optimal Procurement and Application Scenarios for Lysine Butyrate Based on Quantitative Evidence


Functional Beverage and Ready-to-Mix Powder Formulations

Given its complete aqueous solubility and tasteless profile, lysine butyrate is uniquely suited for liquid-based and powder-mix functional food products, including ready-to-drink gut health beverages, effervescent tablets, and flavored bulk powders. This overcomes the major formulation barriers of sodium butyrate (strong odor) and tributyrin (poor solubility) [1]. The patent-pending status for gluten-free, non-baked food products further reinforces its commercial positioning in this application space [2].

Pharmacokinetic Research on Butyrate Delivery Systems

The quantitatively superior Cmax, AUC, and Tmax of lysine butyrate compared to tributyrin make it the preferred candidate for studies investigating the dose-response relationship of systemic butyrate on HDAC inhibition, gut-brain axis signaling, or metabolic endpoints. Its faster Tmax (20 min vs. 51.5 min) allows for acute postprandial challenge paradigms in human studies [3].

High-Potency Nutraceutical Capsules Requiring Efficient Butyrate Delivery

For capsule-based supplements targeting gut barrier integrity or immune modulation, lysine butyrate's 180% higher Cmax relative to sodium butyrate and 75% greater AUC relative to tributyrin (at equivalent butyric acid dose) enables lower fill weights or fewer capsules to achieve target systemic exposure. This translates to potential cost savings and improved consumer compliance [3].

Mechanistic Studies of HDAC Inhibition in Colonic Cell Models

In vitro studies of HDAC inhibition frequently use sodium butyrate as a positive control. However, for ex vivo or in vivo work where systemic delivery matters, lysine butyrate offers a PK-optimized alternative that more reliably delivers the active butyrate moiety to target tissues. The known HDAC inhibitory potency of butyrate (IC50 = 0.09 mM in HT-29 cells) provides a clear benchmark for target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysine butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.